delta6,7-Baccatin III
Description
Synthesis Analysis
Delta6,7-Baccatin III and related compounds have been synthesized through various chemical and enzymatic methods. One approach involves the use of 7-O-triflates of baccatin III as convenient precursors for the synthesis of delta6,7-taxols, employing hydrazine for the conversion of the 10-acetate group to the hydroxyl group (Johnson et al., 1994). Additionally, methyleniminium salts have been used as acylating agents for the synthesis of baccatin III from 10-deacetylbaccatin III with high selectivity and yield (Cravallee et al., 1998).
Molecular Structure Analysis
The molecular structure of delta6,7-Baccatin III has been characterized through various spectroscopic and crystallographic methods. Vibrational circular dichroism analysis, for instance, has revealed conformational changes in the baccatin III ring of paclitaxel, offering insights into the structure-activity relationships of these compounds (Izumi et al., 2008).
Chemical Reactions and Properties
Delta6,7-Baccatin III undergoes various chemical reactions that are crucial for the synthesis of taxol and its analogues. For example, chemoselective debenzoylation of 7,13-diacetyl baccatin III leads to unexpected rearrangements and the formation of novel taxane structures (Farina & Huang, 1992).
Physical Properties Analysis
The physical properties of delta6,7-Baccatin III and its derivatives, including solubility, crystal structure, and melting points, have been studied to facilitate their use in drug synthesis. For instance, the crystallization of 10-deacetyl baccatin III with dimethyl sulfoxide reveals key interactions and structural differences compared to related compounds (Harper et al., 2001).
Chemical Properties Analysis
The chemical properties of delta6,7-Baccatin III, including reactivity, stability, and the ability to undergo various chemical transformations, are essential for its role as a precursor in the synthesis of taxol and related compounds. Studies have explored the acetylation, hydroxylation, and other modifications of baccatin III to enhance its utility in drug development (Patel et al., 2000).
Future Directions
Research is ongoing to improve the yield of baccatin III, which is a key intermediate in the production of the anticancer drug paclitaxel . The success of open-whole-cell synthesis and in vivo synthesis of baccatin III by adding N-acetyl-d-glucosamine as an acetyl substrate demonstrates that it is a useful substrate to improve the yield of baccatin III . This could potentially lead to a low-cost and efficient method of preparing paclitaxel through baccatin III semi-synthesis .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORGTAVTDVIOM-KSGSGGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447899 | |
Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta6,7-Baccatin III | |
CAS RN |
158830-50-3 | |
Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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